An In-depth Technical Guide to 2-Methylnaphthalene: Chemical Properties and Structure
An In-depth Technical Guide to 2-Methylnaphthalene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene (B1677914) ring system substituted with a methyl group. It is a compound of significant interest in various fields of chemical and toxicological research. Naturally occurring as a component of coal tar and crude oil, it also serves as a precursor in the synthesis of various organic compounds, including dyes and vitamin K analogs.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, metabolism, and toxicity of 2-methylnaphthalene, with a focus on experimental methodologies relevant to researchers in the chemical and biomedical sciences.
Chemical Structure and Identification
2-Methylnaphthalene is characterized by a bicyclic aromatic system with a methyl group at the C2 position of the naphthalene core.
Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 91-57-6 |
| Molecular Formula | C₁₁H₁₀ |
| Synonyms | β-Methylnaphthalene |
Physicochemical Properties
The physicochemical properties of 2-methylnaphthalene are summarized in the table below, providing essential data for its handling, application, and analysis.
| Property | Value | Reference |
| Molecular Weight | 142.2 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 34-36 °C | [2] |
| Boiling Point | 241-242 °C | [2] |
| Density | 1.0058 g/cm³ | [3] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Organic Solvents | Soluble in alcohol and ether | [2] |
| Flash Point | 208 °F (97.8 °C) | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of 2-methylnaphthalene. Key spectral data are summarized below.
| Spectroscopic Technique | Key Features |
| ¹H NMR | Provides information on the chemical environment of the hydrogen atoms in the molecule. |
| ¹³C NMR | Reveals the number and types of carbon atoms present. |
| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is observed at m/z 142. |
Experimental Protocol: NMR Sample Preparation and Analysis
A general protocol for preparing and analyzing a sample of 2-methylnaphthalene using NMR spectroscopy is as follows:
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Sample Preparation:
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Weigh approximately 10-20 mg of 2-methylnaphthalene.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
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Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is at least 4 cm.
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Cap the NMR tube securely.
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Instrument Setup and Data Acquisition:
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Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
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Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
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For ¹³C NMR, use a larger sample size (around 50 mg) and acquire the spectrum using a proton-decoupled pulse sequence.
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Data Processing and Analysis:
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Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
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Phase the spectrum to obtain pure absorption lineshapes.
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Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
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Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons and carbons in the 2-methylnaphthalene molecule.
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Synthesis of 2-Methylnaphthalene
Several methods are employed for the synthesis of 2-methylnaphthalene, with the most common being Friedel-Crafts alkylation of naphthalene and isomerization of 1-methylnaphthalene (B46632).
Experimental Protocol: Synthesis via Isomerization of 1-Methylnaphthalene
This protocol describes a general procedure for the isomerization of 1-methylnaphthalene to 2-methylnaphthalene using a solid acid catalyst, such as a zeolite.
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Catalyst Preparation (if required):
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Activate the zeolite catalyst by heating it under a stream of inert gas (e.g., nitrogen) at a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water.
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Reaction Setup:
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Set up a fixed-bed reactor system consisting of a tube furnace, a quartz or stainless steel reactor tube, a feed delivery system (e.g., a syringe pump), and a product collection system.
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Pack the reactor tube with a known amount of the activated zeolite catalyst.
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Isomerization Reaction:
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Heat the reactor to the desired reaction temperature (e.g., 300-450 °C) under a continuous flow of an inert carrier gas (e.g., nitrogen).
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Introduce 1-methylnaphthalene into the reactor at a controlled flow rate using the syringe pump.
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The vaporized 1-methylnaphthalene passes over the catalyst bed, where it undergoes isomerization to 2-methylnaphthalene.
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Product Collection and Analysis:
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Condense the product stream leaving the reactor in a cold trap.
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Analyze the collected liquid product using gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the conversion of 1-methylnaphthalene and the selectivity to 2-methylnaphthalene.
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Purification:
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The product mixture, containing unreacted 1-methylnaphthalene and 2-methylnaphthalene, can be purified by fractional distillation or crystallization to isolate the 2-methylnaphthalene.
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Metabolic Pathways
The metabolism of 2-methylnaphthalene has been studied in various organisms and can proceed through both aerobic and anaerobic pathways. Understanding these pathways is crucial for assessing its toxicological profile and environmental fate.
Aerobic Metabolic Pathway
Under aerobic conditions, the metabolism of 2-methylnaphthalene is primarily initiated by cytochrome P450 monooxygenases. The methyl group can be oxidized to form 2-hydroxymethylnaphthalene, which can be further oxidized to 2-naphthoic acid. Alternatively, the aromatic ring can be dihydroxylated to form dihydrodiols, which can then be converted to catechols and subsequently undergo ring cleavage.
